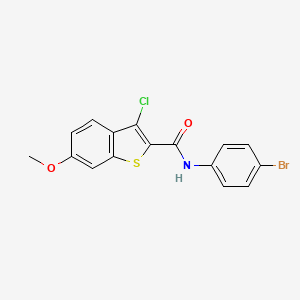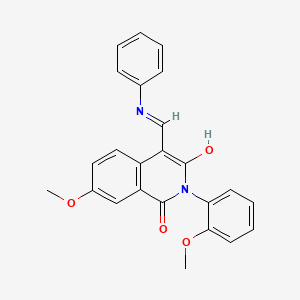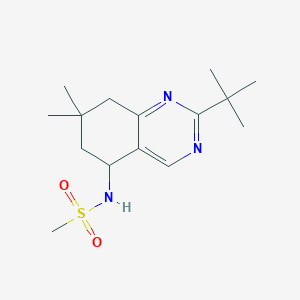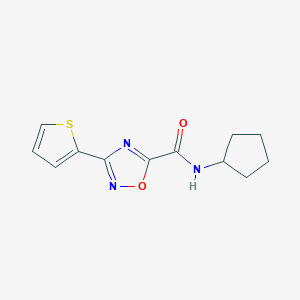![molecular formula C20H27ClN2O2 B6067989 3-{1-[3-(2-chlorophenyl)propanoyl]-3-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B6067989.png)
3-{1-[3-(2-chlorophenyl)propanoyl]-3-piperidinyl}-N-cyclopropylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1-[3-(2-chlorophenyl)propanoyl]-3-piperidinyl}-N-cyclopropylpropanamide, commonly known as CPP-115, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 belongs to the class of compounds known as GABA aminotransferase inhibitors, which have been shown to have anxiolytic and anticonvulsant properties. In
Mecanismo De Acción
CPP-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which leads to anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of GABA in the brain, which leads to anxiolytic and anticonvulsant effects. It has also been shown to enhance cognitive function by increasing the levels of GABA in the hippocampus, a region of the brain that is important for memory and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP-115 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It also has a high degree of purity, which makes it ideal for studying its effects on the brain. However, CPP-115 has some limitations for lab experiments. It is not water-soluble, which makes it difficult to administer to animals. It also has a short half-life, which means that its effects are not long-lasting.
Direcciones Futuras
There are several future directions for research on CPP-115. One direction is to study its potential therapeutic applications in humans. Another direction is to study its effects on other neurotransmitters in the brain. Additionally, research could be done to develop new compounds that are similar to CPP-115 but have longer half-lives and are water-soluble. Finally, research could be done to study the long-term effects of CPP-115 on the brain.
Métodos De Síntesis
CPP-115 is synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-chlorophenylacetic acid with thionyl chloride to form 2-chlorophenylacetyl chloride. The second step involves the reaction of 2-chlorophenylacetyl chloride with piperidine to form 3-(2-chlorophenyl)-3-piperidinol. The third step involves the reaction of 3-(2-chlorophenyl)-3-piperidinol with cyclopropylamine to form CPP-115.
Aplicaciones Científicas De Investigación
CPP-115 has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and anticonvulsant properties, making it a potential treatment for anxiety disorders and epilepsy. CPP-115 has also been shown to enhance cognitive function, making it a potential treatment for cognitive disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
3-[1-[3-(2-chlorophenyl)propanoyl]piperidin-3-yl]-N-cyclopropylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O2/c21-18-6-2-1-5-16(18)8-12-20(25)23-13-3-4-15(14-23)7-11-19(24)22-17-9-10-17/h1-2,5-6,15,17H,3-4,7-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUGKBKPOCDXMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CC=CC=C2Cl)CCC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(diethylamino)-2-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6067910.png)

![5-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6067930.png)
![ethyl (2-bromo-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B6067938.png)


![1-(2,1,3-benzothiadiazol-5-ylmethyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6067966.png)


![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6067988.png)
![N,N-dimethyl-1-{4-[1-(3-methylphenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}-3-pyrrolidinamine](/img/structure/B6067992.png)
![N-(2-chlorobenzyl)-3-[1-(1H-indol-5-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6068001.png)
![11-(2,6-difluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6068004.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-N-methyl-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6068006.png)